

An In-depth Technical Guide to 1-Piperidinoacetone (CAS Number: 6784-61-8)

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Compound of Interest

Compound Name: 1-Piperidinoacetone

Cat. No.: B1360080

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Piperidinoacetone**, a piperidine-containing α -aminoketone. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles, data from analogous structures, and predictive models to offer a thorough technical profile. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

1-Piperidinoacetone, with the IUPAC name 1-(piperidin-1-yl)propan-2-one, is a tertiary aminoketone.^[1] Its fundamental properties are summarized below. While some data are computed, they provide valuable estimates for experimental design.

Property	Value (Predicted/Computed)	Reference
Molecular Formula	C ₈ H ₁₅ NO	[1]
Molecular Weight	141.21 g/mol	[1]
CAS Number	6784-61-8	[1]
IUPAC Name	1-(piperidin-1-yl)propan-2-one	[1]
Synonyms	1-Piperidinoacetone, 1-piperidin-1-ylacetone	[1]
Boiling Point	Not experimentally determined. Estimated to be ~180-200 °C	
Melting Point	Not experimentally determined. Likely a low-melting solid or liquid at room temperature.	
Density	Not experimentally determined. Estimated to be ~0.95 g/mL	
XLogP3	0.9	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]

Synthesis of 1-Piperidinoacetone

The synthesis of **1-Piperidinoacetone** can be achieved through the nucleophilic substitution of an α -haloketone with piperidine. A plausible and efficient method is the alkylation of piperidine with chloroacetone.

Experimental Protocol: Alkylation of Piperidine with Chloroacetone

This protocol is a standard procedure for the synthesis of α -aminoketones.

Materials:

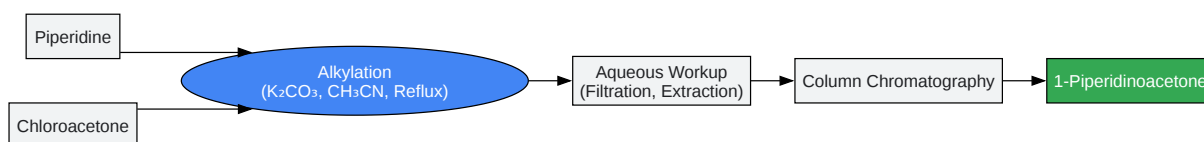
- Piperidine
- Chloroacetone
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Diethyl ether (Et_2O)
- Magnesium sulfate ($MgSO_4$)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine

Procedure:

- To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
- Stir the suspension at room temperature and add chloroacetone (1.1 equivalents) dropwise over 30 minutes.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Purification:

- The crude product is dissolved in a minimal amount of diethyl ether and washed with saturated aqueous sodium bicarbonate solution and then brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified **1-Piperidinoacetone**.



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Synthetic workflow for **1-Piperidinoacetone**.

Spectroscopic Characterization

While experimental spectra for **1-Piperidinoacetone** are not readily available in the literature, the following sections detail the expected spectroscopic characteristics based on its structure and data from analogous compounds.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H NMR spectrum of **1-Piperidinoacetone** would exhibit characteristic signals for the piperidine and acetone moieties.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.5 - 2.7	t	4H	Protons on C2' and C6' of piperidine ring
~2.2	s	3H	Methyl protons (CH_3) of the acetone group
~3.2	s	2H	Methylene protons ($-\text{CH}_2-$) adjacent to the ketone and piperidine nitrogen
~1.5 - 1.7	m	4H	Protons on C3' and C5' of piperidine ring
~1.4 - 1.5	m	2H	Protons on C4' of piperidine ring

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.

Predicted Chemical Shift (δ , ppm)	Assignment
~208	Carbonyl carbon ($\text{C}=\text{O}$)
~65	Methylene carbon ($-\text{CH}_2-$) adjacent to the ketone and piperidine nitrogen
~55	Carbons C2' and C6' of the piperidine ring
~28	Methyl carbon (CH_3) of the acetone group
~26	Carbons C3' and C5' of the piperidine ring
~24	Carbon C4' of the piperidine ring

Infrared (IR) Spectroscopy

The IR spectrum of **1-Piperidinoacetone** would be dominated by a strong absorption from the carbonyl group.

Wavenumber (cm ⁻¹)	Functional Group Vibration
~1715	C=O stretch (ketone)
2950-2800	C-H stretch (aliphatic)
1450-1350	C-H bend (aliphatic)
1150-1050	C-N stretch (tertiary amine)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns characteristic of aminoketones.

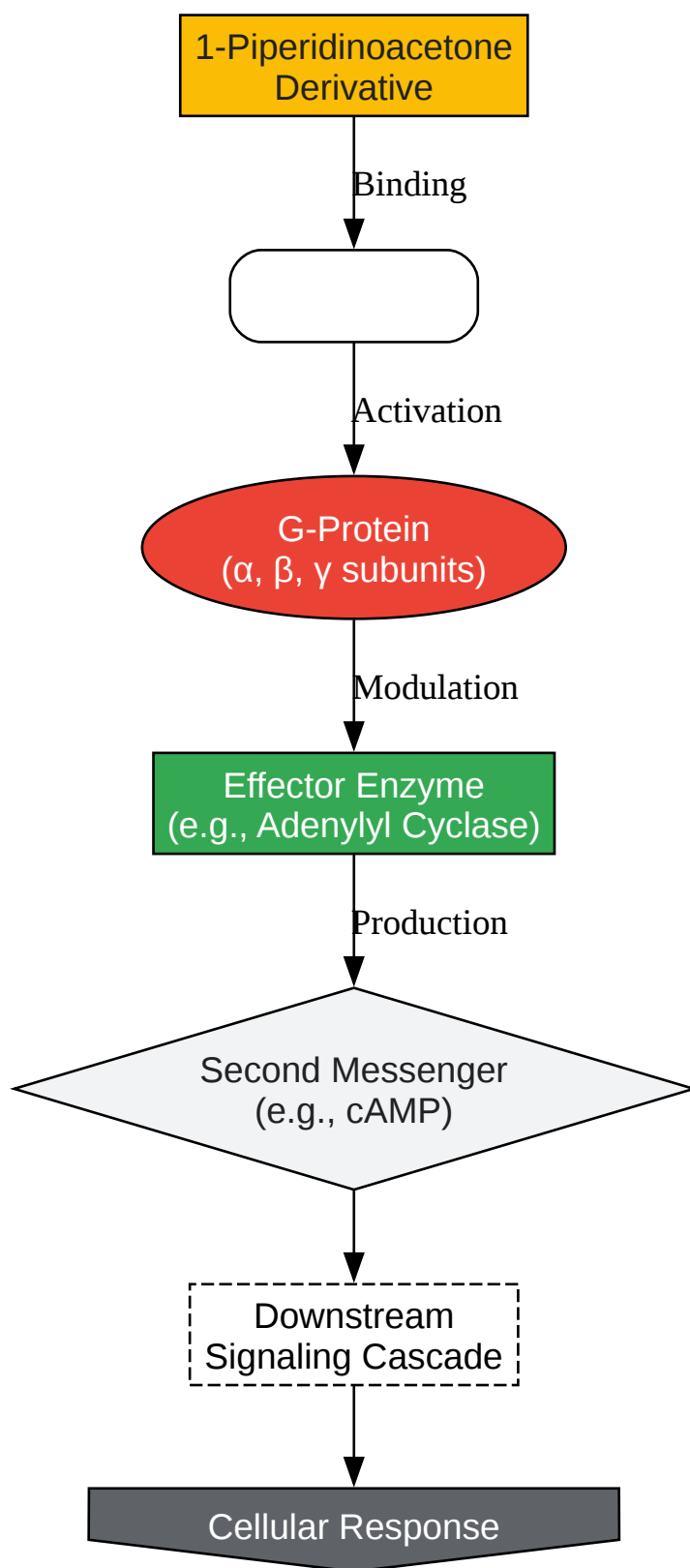
m/z	Proposed Fragment Ion
141	[M] ⁺ (Molecular ion)
98	[M - CH ₃ CO] ⁺ (Loss of the acetyl group)
84	[C ₅ H ₁₀ N] ⁺ (Piperidine ring fragment)
43	[CH ₃ CO] ⁺ (Acetyl cation)

Potential Biological Activity and Applications

While no specific biological activities have been reported for **1-Piperidinoacetone**, the piperidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.^{[2][3][4][5]} Derivatives of piperidine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, analgesic, antipsychotic, and anticancer effects.

The α-aminoketone motif is also found in several biologically active compounds.^[6] Given these structural features, **1-Piperidinoacetone** could be a valuable starting point for the synthesis of novel bioactive molecules. It may serve as a scaffold for the development of new chemical

entities targeting various receptors and enzymes. A hypothetical screening cascade could involve assessing its activity against a panel of G-protein coupled receptors (GPCRs) or kinases, which are common targets for piperidine-containing drugs.



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Hypothetical GPCR signaling pathway for screening.

Analytical Methods

For the analysis and quality control of **1-Piperidinoacetone**, standard chromatographic techniques would be applicable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity and quantifying **1-Piperidinoacetone**.

Method Parameters:

- Column: C18, 5 μm , 4.6 x 150 mm
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 μL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for both qualitative and quantitative analysis, providing separation and structural information.

Method Parameters:

- Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 μm film thickness
- Carrier Gas: Helium
- Injection: Split/splitless inlet
- Oven Program: Start at 80 $^{\circ}\text{C}$, ramp to 250 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$
- MS Detection: Electron Ionization (EI) at 70 eV

Safety and Toxicology

No specific toxicological data for **1-Piperidinoacetone** is available. As with any uncharacterized chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Piperidinoacetone (CAS 6784-61-8) is a simple α -aminoketone with potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

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